N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus have been utilized in various therapeutic applications . For instance, some piperidine derivatives are used for treating conditions associated with pyruvate kinase .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide typically involves the reaction of piperidine derivatives with isobutylsulfonyl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide
- 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
Uniqueness
N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific structural features, such as the isobutylsulfonyl group, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(2)12-25(23,24)17-8-10-20(11-9-17)18(22)15-4-6-16(7-5-15)19-14(3)21/h4-7,13,17H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUUNSRANCWVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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